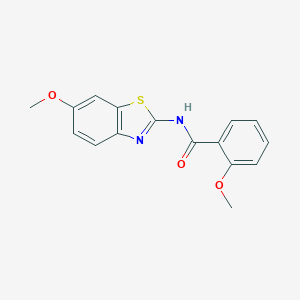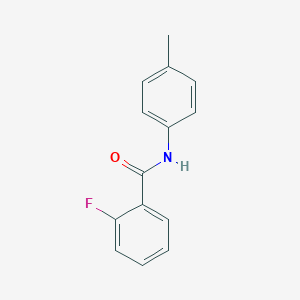
4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine, also known as METP, is a novel psychoactive substance that has gained attention in the scientific community for its potential use as a research tool. METP belongs to the class of piperidine-based compounds, which have been shown to exhibit a range of biological activities, including analgesic, anticonvulsant, and antidepressant effects.
Aplicaciones Científicas De Investigación
4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has been used as a research tool to investigate the role of the dopamine system in addiction and reward-related behaviors. Studies have shown that 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine acts as a selective dopamine D1 receptor antagonist, which can block the rewarding effects of drugs of abuse, such as cocaine and amphetamine. Additionally, 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has been shown to decrease self-administration of cocaine in rats, suggesting its potential as a therapeutic agent for drug addiction.
Mecanismo De Acción
4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine acts as a selective antagonist of the dopamine D1 receptor, which is involved in reward-related behaviors and drug addiction. By blocking the activity of this receptor, 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine can reduce the rewarding effects of drugs of abuse and decrease drug-seeking behavior. Additionally, 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has been shown to decrease the locomotor activity of rats and mice, indicating its sedative effects. Additionally, 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has been shown to decrease the release of glutamate in the nucleus accumbens, which may contribute to its antidepressant effects. 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has also been shown to reduce the expression of the immediate early gene c-fos in the nucleus accumbens, which is involved in the regulation of reward-related behaviors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine in lab experiments is its selective antagonism of the dopamine D1 receptor, which can be useful for investigating the role of this receptor in addiction and reward-related behaviors. Additionally, 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has been shown to have a low toxicity profile and is relatively easy to synthesize. However, the main limitation of using 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine in lab experiments is its limited solubility in water, which can make it difficult to administer and study in vivo.
Direcciones Futuras
For 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine research include investigating its potential as a therapeutic agent for drug addiction and depression. Additionally, further studies are needed to investigate the long-term effects of 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine on the dopamine system and its potential for abuse. Furthermore, the development of new analogs of 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine with improved solubility and selectivity may lead to the discovery of novel therapeutic agents for a range of neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine involves the reaction of 3,4,5-triethoxybenzoyl chloride with piperidine in the presence of a base. The resulting product is then subjected to a reductive amination reaction with methylamine to yield 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine. The purity of the final product can be increased through recrystallization and chromatography techniques.
Propiedades
Fórmula molecular |
C19H29NO4 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
(4-methylpiperidin-1-yl)-(3,4,5-triethoxyphenyl)methanone |
InChI |
InChI=1S/C19H29NO4/c1-5-22-16-12-15(13-17(23-6-2)18(16)24-7-3)19(21)20-10-8-14(4)9-11-20/h12-14H,5-11H2,1-4H3 |
Clave InChI |
RJUOILACEIEOIJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(CC2)C |
SMILES canónico |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone](/img/structure/B246115.png)








![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)
![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)


